InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1
. The Canonical SMILES (Simplified Molecular Input Line Entry System) is COC1=CC=CC=C1CC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
.
Fmoc-2-Methoxy-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group attached to the phenyl ring. This compound is primarily utilized in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mild conditions, making it a valuable tool in organic chemistry and biochemistry .
Fmoc-2-Methoxy-L-Phenylalanine is classified as a protected amino acid. It is commercially available from various suppliers, including BenchChem and Sigma-Aldrich, and is identified by the chemical registry number 206060-41-5 . The compound's structure can be represented by the molecular formula C25H23NO5, indicating that it consists of 25 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and five oxygen atoms .
The synthesis of Fmoc-2-Methoxy-L-Phenylalanine typically involves the protection of the amino group of 2-methoxy-L-phenylalanine using the Fmoc group. This is achieved by reacting 2-methoxy-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane. The reaction conditions are optimized to ensure high yield and purity while minimizing side reactions .
In industrial settings, automated peptide synthesizers are often employed to facilitate large-scale production. These synthesizers utilize similar synthetic routes but are designed for efficiency and scalability, ensuring that the product meets the required specifications for purity and yield .
Fmoc-2-Methoxy-L-Phenylalanine undergoes several types of chemical reactions relevant to its applications:
The mechanism of action for Fmoc-2-Methoxy-L-Phenylalanine primarily involves its role in peptide synthesis through self-assembly processes. The compound interacts with its targets via non-covalent interactions that facilitate the formation of hydrogels. This self-assembly process is influenced by several factors including pH, ionic strength, and temperature .
Upon removal of the Fmoc group, the free amino group allows for coupling with other amino acids, leading to peptide bond formation facilitated by enzymes such as peptidyl transferases. The resulting peptides can then form supramolecular nanostructures that are essential for various biomedical applications .
Fmoc-2-Methoxy-L-Phenylalanine is typically a white to off-white crystalline powder. Its solubility varies depending on solvent conditions; it shows reasonable solubility in dimethyl sulfoxide (DMSO) and other organic solvents.
The compound has a molecular weight of approximately 425.46 g/mol. Its stability under mild conditions makes it suitable for use in sensitive biochemical applications. The oral bioavailability has been reported to be around 65 ± 18%, indicating its potential effectiveness when administered orally .
Fmoc-2-Methoxy-L-Phenylalanine is widely used in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid that facilitates the sequential assembly of peptides. Its stability and ease of removal make it particularly advantageous in creating complex peptide structures for research and therapeutic applications.
Additionally, this compound plays a significant role in forming hydrogels for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and other supramolecular materials that require specific structural properties .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2